2,4,6-Tri-O-galloyl-D-glucose

Description

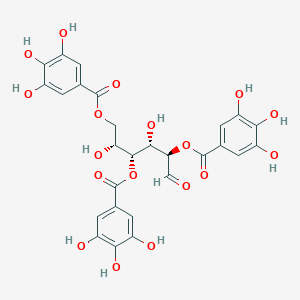

Structure

3D Structure

Properties

CAS No. |

108043-99-8 |

|---|---|

Molecular Formula |

C27H24O18 |

Molecular Weight |

636.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-2,4-dihydroxy-6-oxo-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]hexyl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H24O18/c28-7-19(44-26(41)10-3-14(31)21(37)15(32)4-10)23(39)24(45-27(42)11-5-16(33)22(38)17(34)6-11)18(35)8-43-25(40)9-1-12(29)20(36)13(30)2-9/h1-7,18-19,23-24,29-39H,8H2/t18-,19+,23-,24-/m1/s1 |

InChI Key |

LPHKXVRBKUUXIA-RKGYPADOSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |

Synonyms |

2,4,6-TGDG 2,4,6-tri-O-galloyl-D-glucose 2,4,6-tri-O-galloylglucose |

Origin of Product |

United States |

Biosynthesis and Enzymology of Galloylglucoses

Formation of Higher Galloylglucoses and Complex Gallotannins from Simpler Forms

Involvement of Carboxylesterases (e.g., FaCXE1/FaCXE3/FaCXE7) in Degalloylation Processes

Recent research has identified a "galloylation-degalloylation cycle" as a key mechanism in controlling the synthesis of hydrolyzable tannins in plants like the strawberry (Fragaria × ananassa). oup.comhep.com.cn Within this cycle, carboxylesterases (CXEs) play a crucial role in the hydrolysis, or degalloylation, of gallotannins. oup.comresearcher.lifesciprofiles.comdeepdyve.com

In vitro enzymatic assays have demonstrated that specific carboxylesterases, namely FaCXE1, FaCXE3, and FaCXE7, are capable of catalyzing the degalloylation of simple gallotannins and ellagitannins. oup.comhep.com.cnsciprofiles.com These enzymes can hydrolyze complex galloylglucoses, such as pentagalloylglucose (B1669849) (PGG), to produce a range of less substituted products, including tetragalloylglucoses (TeGGs), trigalloylglucoses (TGGs), digalloylglucoses (DGGs), monogalloylglucoses (MGGs), and free gallic acid. oup.com This process is essential for regulating the pool of hydrolyzable tannins within the plant. oup.comhep.com.cn

The involvement of these enzymes is not merely catalytic but appears to be part of a larger regulatory network. oup.comhep.com.cn For instance, the overexpression of FaCXE7 in transgenic strawberry plants led to an increase in the content of simple gallotannins and some ellagitannin compounds. oup.comhep.com.cn This suggests that by promoting the degalloylation of more complex tannins, these enzymes can increase the availability of precursors for the synthesis of other compounds or readjust the metabolic flow within the plant. oup.comsciprofiles.com The gallic acid released through this hydrolysis can be recycled back into the biosynthetic pathway, forming β-glucogallin, a key galloyl donor, in a reaction catalyzed by FaUGT84A22-1. oup.com This cyclical process highlights the dynamic nature of hydrolyzable tannin metabolism. oup.comhep.com.cn

Interestingly, some plant tannases, which are a class of carboxylesterases, exhibit not only hydrolase activity but also a promiscuous acyltransferase activity. nih.govresearchgate.netresearchgate.netx-mol.com In the process of hydrolyzing galloylated compounds, a covalently bound galloyl-enzyme intermediate can be formed. nih.govx-mol.com This intermediate can then transfer the galloyl group to other nucleophilic acceptors, including water (hydrolysis) or other simple galloylglucoses, effectively participating in both galloylation and degalloylation. nih.govresearchgate.netx-mol.com

Table 1: Function of Key Enzymes in the Galloylation-Degalloylation Cycle

| Enzyme/Gene | Enzyme Class | Function | Organism |

| FaCXE1/FaCXE3/FaCXE7 | Carboxylesterase (CXE) | Catalyze the degalloylation (hydrolysis) of simple gallotannins and ellagitannins. oup.comhep.com.cn | Strawberry (Fragaria × ananassa) |

| FaSCPL3-1 | Serine Carboxypeptidase-Like Acyltransferase (SCPL-AT) | Acts as a hydrolyzable tannin synthase (HTS), catalyzing the continuous galloylation of glucose. oup.comhep.com.cn | Strawberry (Fragaria × ananassa) |

| FaUGT84A22 | Galloyl Glucosyltransferase (UGT) | Catalyzes the glycosylation of gallic acid to produce β-glucogallin, the primary galloyl donor. oup.comhep.com.cn | Strawberry (Fragaria × ananassa) |

Isomer-Specific Biosynthetic Pathways of Tri-O-galloyl-D-glucose

The biosynthesis of gallotannins, including various isomers of tri-O-galloyl-D-glucose, is a highly regulated and position-specific process. researchgate.netutu.fi The pathway does not proceed by random galloylation of the glucose core. Instead, it involves a series of sequential and regiospecific enzymatic reactions, leading to the formation of specific isomers. researchgate.netutu.fi The synthesis of these compounds generally begins with the formation of 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin, which serves as the initial substrate and the primary activated galloyl donor for subsequent reactions. utu.fi

The formation of different trigalloylglucose isomers depends on the specific enzymes present and the order in which they add galloyl groups to the glucose molecule. utu.fi The generally accepted sequence of galloylation on the glucose hydroxyl groups is at positions 1, 6, 2, 3, and 4. oup.com

Following this sequence, the pathway to a specific isomer like 1,3,6-tri-O-galloyl-β-D-glucose would proceed as follows:

Formation of 1,6-di-O-galloyl-β-D-glucose: An enzyme, β-glucogallin:β-glucogallin 6-O-galloyltransferase, catalyzes the transfer of a galloyl group from a donor β-glucogallin molecule to the 6-OH position of an acceptor β-glucogallin molecule. utu.fi

Formation of 1,2,6-tri-O-galloyl-β-D-glucose: Subsequently, a different enzyme, β-glucogallin:1,6-di-O-galloylglucose 2-O-galloyltransferase, would galloylate the 2-OH position. utu.fi

Formation of 1,2,3,6-tetra-O-galloyl-D-glucose: The pathway continues with the galloylation at the 3-OH position by β-glucogallin:1,2,6-tri-O-galloyl-β-D-glucose 3-O-galloyltransferase. oup.com

While the main pathway leads to 1,2,3,4,6-pentagalloylglucose, the accumulation of specific isomers like 1,3,6-tri-O-galloyl-β-D-glucose (TGG) in certain plants suggests the existence of alternative or highly regulated branching pathways. researchgate.net The molecular structure of TGG features a chair conformation for its glucopyranose ring. researchgate.net The synthesis of specific isomers can also be achieved through chemical methods, which often involve complex steps of protection, regioselective acylation, and deprotection to achieve the desired galloylation pattern. core.ac.ukresearchgate.net

Research in oak (Quercus robur) has identified specific acyltransferases for each step of galloylation, highlighting the enzyme-driven regiospecificity of the process. nih.gov For example, the enzyme that forms the pentagalloylglucose precursor is highly specific for 1,2,3,6-tetra-O-galloyl-β-D-glucose as the acceptor and does not react with the 1,2,4,6-isomer. nih.gov This high degree of substrate specificity ensures the ordered assembly of galloyl groups and the formation of distinct isomers rather than a random mixture. researchgate.netnih.gov The spatial distribution of different gallotannin isomers in plants also suggests that their biosynthesis may be tissue-specific, further pointing to complex regulatory mechanisms controlling these pathways. nih.gov

Table 2: Key Acyltransferases in Gallotannin Biosynthesis

| Enzyme | Substrate (Acyl Acceptor) | Product | Organism |

| β-glucogallin:β-glucogallin 6-O-galloyltransferase | 1-O-galloyl-β-D-glucose | 1,6-di-O-galloyl-β-D-glucose | Oak (Quercus robur) |

| β-glucogallin:1,6-di-O-galloylglucose 2-O-galloyltransferase | 1,6-di-O-galloyl-β-D-glucose | 1,2,6-tri-O-galloyl-β-D-glucose | Oak (Quercus robur) |

| β-glucogallin:1,2,6-tri-O-galloyl-β-D-glucose 3-O-galloyltransferase | 1,2,6-tri-O-galloyl-β-D-glucose | 1,2,3,6-tetra-O-galloyl-β-D-glucose | Oak (Quercus robur) |

| β-glucogallin:1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase | 1,2,3,6-tetra-O-galloyl-β-D-glucose | 1,2,3,4,6-penta-O-galloyl-β-D-glucose | Oak (Quercus robur) nih.gov |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Extraction Techniques from Plant Materials

Solvent-based extraction is a widely employed method for isolating gallotannins, including 2,4,6-Tri-O-galloyl-D-glucose. The choice of solvent is crucial, with acetone (B3395972) and methanol (B129727) being commonly used due to their effectiveness in dissolving these polar phenolic compounds. maxapress.commdpi.com

Aqueous mixtures of these organic solvents are often preferred over absolute solvents. For instance, 70% aqueous acetone is frequently used for the extraction of higher molecular weight tannins, while methanol is effective for lower molecular weight polyphenols. nih.gov The use of aqueous acetone has been shown to yield a high content of phenolics and flavonoids. Research on Paeonia officinalis leaves utilized acetone for extraction, resulting in a crude extract containing various galloylglucoses. mdpi.com Similarly, a methanolic extract of Terminalia chebula fruits was the starting point for the isolation of several gallotannins. nih.gov

The general procedure involves soaking the powdered plant material in the chosen solvent, followed by filtration and concentration of the filtrate under reduced pressure to obtain a crude extract. This crude extract is then typically subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their solubility and to remove unwanted substances like fats and chlorophylls. maxapress.comnii.ac.jp The gallotannin-rich fraction, often the ethyl acetate or n-butanol fraction, is then carried forward for further purification.

Table 1: Examples of Solvent-Based Extraction for Gallotannins

| Plant Source | Plant Part | Extraction Solvent(s) | Key Findings | Reference |

|---|---|---|---|---|

| Galla Rhois | Galls | Methanol (MeOH) | Exhaustive extraction with MeOH yielded a crude extract that was further partitioned. The ethyl acetate-soluble fraction was found to be active and rich in gallotannins. | maxapress.com |

| Paeonia officinalis | Leaves | Acetone | Cold maceration with acetone yielded a crude extract containing multiple galloylglucoses. | mdpi.com |

| Terminalia chebula | Fruits | 70% Aqueous Methanol | Extraction with aqueous methanol followed by partitioning with ethyl acetate yielded a fraction rich in major gallotannins. | nii.ac.jp |

Maceration is a traditional yet effective extraction technique that involves soaking the plant material in a solvent for an extended period. mdpi.com This method is particularly suitable for thermo-sensitive compounds as it is typically carried out at room temperature.

In the context of isolating galloylglucoses, cold maceration has been successfully applied. For example, powdered dry leaves of Paeonia officinalis were extracted using acetone with constant stirring for 72 hours. mdpi.com This process allowed for the gentle extraction of the desired compounds without thermal degradation. Maceration is often followed by filtration and evaporation of the solvent to yield the crude extract. While simple, the efficiency of maceration can be influenced by factors such as the solvent-to-feed ratio, duration of extraction, and particle size of the plant material. mdpi.com

Chromatographic Separation and Purification Strategies

Following initial extraction and preliminary fractionation, the crude extract containing a mixture of gallotannins undergoes several chromatographic steps to isolate and purify this compound.

Open column chromatography is a fundamental technique for the separation of compounds from the enriched extract. The choice of stationary phase is critical for effective separation.

Sephadex LH-20: This lipophilic, cross-linked dextran (B179266) gel is widely used for the separation of polyphenolic compounds. nih.govmdpi.com Its mechanism involves a combination of molecular sieving and adsorption chromatography. Elution is typically performed with methanol or ethanol-water mixtures. mdpi.comncsu.edu In numerous studies, fractions obtained from initial partitioning are subjected to Sephadex LH-20 column chromatography as a primary purification step. nih.govncsu.edu For instance, the n-butanol soluble fraction from Juglans sigillata husks was applied to a Sephadex LH-20 column to separate different galloyltannins. ncsu.edu

MCI-gel (e.g., CHP20P): This is a porous styrene-divinylbenzene polymer resin that separates compounds based on hydrophobicity. It is effective for fractionating complex plant extracts. maxapress.comnih.gov Researchers have used MCI-gel CHP20P in the purification of gallotannins from Toona sinensis and Trapa bispinosa. maxapress.comnih.gov

Chromatorex ODS (Octadecylsilane): This reversed-phase silica (B1680970) gel is used for separating compounds based on their polarity. maxapress.comnih.gov It is often employed in later stages of purification to separate closely related isomers. For example, fractions from a Sephadex LH-20 column were further purified on a Chromatorex ODS column to isolate various galloyl glucoses from Persicaria capitata. nih.gov

A combination of these column chromatography techniques is often necessary to achieve the desired purity. maxapress.comnih.gov

For the final purification of this compound, preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are indispensable techniques. nih.govmaxapress.com These methods offer high resolution and are capable of separating structurally similar isomers that are often co-eluted in open column chromatography.

Semi-preparative HPLC is used when smaller quantities of a pure compound are needed, often for structural elucidation and biological testing. maxapress.com For instance, a trigalloylglucose isomer, 1,4,6-tri-O-galloyl-β-D-glucopyranose, was highly purified from tea genetic resources using semi-preparative chromatography. maxapress.commaxapress.com Preparative HPLC operates on a larger scale to isolate greater quantities of the target compound. gilson.com

These HPLC techniques typically utilize reversed-phase columns (e.g., C18) and a gradient elution system, commonly with a mobile phase consisting of acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid to improve peak shape. nii.ac.jp The fractions are collected based on the retention time of the target peak detected by a UV detector. maxapress.com

Table 2: Chromatographic Methods for Gallotannin Purification

| Plant Source | Compound(s) Isolated | Chromatographic Techniques Used | Reference |

|---|---|---|---|

| Trapa bispinosa | 1,2,6-tri-O-galloyl-β-d-glucose, 2,3,6-tri-O-galloyl-β-d-glucose, 1,2,4,6-tetra-O-galloyl-β-d-glucose | Toyopearl HW-40, MCI gel CHP20/P120, Sephadex LH-20, Preparative HPLC | nih.gov |

| Juglans sigillata | 1,2,6-tri-O-galloyl-β-D-glucose, 3,4,6-tri-O-galloyl-β-D-glucose | Sephadex LH-20, Silica gel column chromatography | ncsu.edu |

| Toona sinensis | 1,2,3,6-tetra-O-galloyl-β-D-glucopyranose | Sephadex LH-20, MCI-gel CHP20P, Chromatorex ODS | maxapress.com |

| Tea genetic resources | 1,4,6-tri-O-galloyl-β-D-glucopyranose | Semi-preparative chromatography | maxapress.commaxapress.com |

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for the separation and purification of natural products, including gallotannins. It avoids the irreversible adsorption of samples onto a solid support matrix, which can be a problem in conventional column chromatography.

While a specific application for the isolation of this compound was not prominently found, the technique has been successfully used for the isolation of a closely related compound, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose, from the leaves of Acer truncatum. researchgate.net A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water was employed, demonstrating the capability of HSCCC to yield highly pure gallotannins in a single step from a crude extract. researchgate.net This suggests that HSCCC is a highly promising and efficient methodology that could be readily adapted for the preparative isolation of this compound.

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Confirmation

The definitive identification and structural confirmation of complex natural products like this compound rely on a combination of powerful spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns. UV-Visible spectroscopy offers initial clues about the presence of chromophoric groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, H¹-H¹ COSY, HMQC)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of galloylglucoses. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon signal and to establish the connectivity between them, thus confirming the precise location of the galloyl groups on the glucose core.

¹H-NMR (Proton NMR) provides information on the chemical environment and multiplicity of protons. In a trigalloylglucose, characteristic signals include:

Aromatic Protons: Sharp singlets typically appearing in the downfield region (δ 7.0-7.2 ppm) are characteristic of the two equivalent protons on each of the three galloyl moieties.

Anomeric Proton: The proton on the anomeric carbon (C-1) of the glucose unit is particularly diagnostic. Its chemical shift and coupling constant (J-value) can help determine the α- or β-configuration of the glycosidic bond. For instance, in the related compound 1,2,6-tri-O-galloyl-α-D-glucose, the anomeric proton signal appears with a small coupling constant (J ≈ 3.5 Hz), indicative of the α-configuration. ontosight.ai

Glucose Protons: The remaining protons on the glucose core (H-2 to H-6) appear in a more complex, often overlapping region (δ 3.5-6.0 ppm). The downfield shift of specific glucose protons compared to unsubstituted glucose indicates the sites of galloylation.

¹³C-NMR (Carbon-13 NMR) reveals the chemical shifts of all carbon atoms in the molecule. Key signals for a trigalloylglucose include:

Carbonyl Carbons: The ester carbonyl carbons of the galloyl groups typically resonate around δ 165-167 ppm.

Aromatic Carbons: Signals for the carbons of the galloyl groups appear between δ 109-146 ppm.

Glucose Carbons: The carbons of the glucose moiety are observed between δ 60-100 ppm. The chemical shifts of C-2, C-4, and C-6 would be expected to shift downfield in this compound due to the deshielding effect of the attached galloyl groups. For example, in 1,4,6-tri-O-galloyl-β-D-glucopyranose, the glucose carbon signals were observed at δ 94.68 (C-1), 74.25 (C-3), 73.28 (C-2), 72.82 (C-5), 70.56 (C-4), and 62.59 (C-6). nih.govmaxapress.com

2D NMR Techniques are essential for resolving ambiguities and confirming the structure.

H¹-H¹ COSY (Correlation Spectroscopy) maps the coupling correlations between protons, typically those on adjacent carbons. This is crucial for tracing the spin system of the glucose unit and confirming the connectivity from H-1 through to H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon signal. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, in the analysis of 1,4,6-tri-O-galloyl-β-D-glucopyranose, 2D NMR confirmed that the carbon signal at δ 94.68 was linked to the proton signal at δ 5.73, definitively assigning them to C-1 and H-1, respectively. nih.govmaxapress.com

Illustrative NMR Data for a Trigalloylglucose Isomer (1,4,6-tri-O-galloyl-β-D-glucopyranose)

| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Glucose Moiety | ||

| 1 | 5.73 | 94.68 |

| 2 | - | 73.28 |

| 3 | - | 74.25 |

| 4 | - | 70.56 |

| 5 | - | 72.82 |

| 6 | - | 62.59 |

| Galloyl Moieties | ||

| 2', 6' | 6.94-7.04 | 109.21-109.53 |

| 3', 4', 5' | - | 139.27-146.14 |

| C=O | - | 165.00-166.05 |

| Note: This table is based on reported data for the 1,4,6-isomer and is for illustrative purposes. Specific shifts for the 2,4,6-isomer would vary. nih.govmaxapress.com |

Mass Spectrometry (MS) and UV-Visible Spectroscopy for Identification and Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₂₇H₂₄O₁₈ for trigalloylglucose). nih.gov Electrospray ionization (ESI) is a common technique used for these types of molecules.

In tandem MS (MS/MS), the parent ion is fragmented to produce daughter ions. The fragmentation pattern provides structural information. For a trigalloylglucose, characteristic losses would include:

Loss of a galloyl group (152 Da)

Loss of gallic acid (170 Da)

For example, a trigalloylglucose isomer with a parent ion [M-H]⁻ at m/z 635.10 showed daughter ions at m/z 483.08 ([M-H-galloyl]⁻), 465.08 ([M-H-gallic acid]⁻), and 313.02 ([M-H-gallic acid-galloyl]⁻), confirming the presence of three galloyl units. nih.gov

Illustrative Mass Spectrometry Data for a Trigalloylglucose Isomer

| Ion | Description | m/z (Negative Mode) |

| [M-H]⁻ | Parent Ion | 635.10 |

| [M-H-152]⁻ | Loss of a galloyl group | 483.08 |

| [M-H-170]⁻ | Loss of gallic acid | 465.08 |

| [M-H-170-152]⁻ | Loss of gallic acid and a galloyl group | 313.02 |

| [Gallic Acid - H]⁻ | Gallic acid fragment | 169.01 |

| Note: This table is based on reported data for a trigalloylglucose isomer and is for illustrative purposes. nih.gov |

UV-Visible Spectroscopy provides preliminary information based on the absorption of light. The galloyl esters in trigalloylglucose exhibit characteristic UV absorption maxima. Typically, two absorbance peaks are observed, one around 215-225 nm and a second, more intense peak around 275-285 nm, which is characteristic of the galloyl chromophore. nih.gov The presence of these peaks in a purified sample would strongly suggest a galloylated compound.

Chemical Synthesis and Analogues of 2,4,6 Tri O Galloyl D Glucose

Strategies for Regioselective Galloylation of the Glucose Scaffold

Regioselective galloylation refers to the selective chemical attachment of galloyl groups to specific hydroxyl (-OH) positions on the glucose molecule. The primary challenge lies in differentiating the reactivity of the hydroxyl groups at the C-1 (anomeric), C-2, C-3, C-4, and C-6 positions. Chemists have developed several key strategies to overcome this hurdle.

One of the most fundamental approaches involves a multi-step protection-deprotection sequence. nih.gov This process uses "protecting groups" to temporarily block certain hydroxyls, leaving others free to react with an activated gallic acid derivative. Following the galloylation reaction, the protecting groups are removed to yield the final product. Detailed protocols for the regioselective one-pot protection of individual hydroxyls in monosaccharides have been established, significantly reducing the time and effort compared to traditional methods that require tedious work-ups and purifications between steps. nih.gov This one-pot methodology can transform a fully trimethylsilylated (TMS) hexopyranoside into a variety of differentially protected alcohols, which serve as tailored building blocks for synthesis. nih.gov

Catalyst-controlled regioselectivity offers a more advanced and efficient alternative. core.ac.uk This strategy uses specific catalysts to direct the galloylation to an inherently less reactive hydroxyl group. For instance, a catalyst was used to achieve the regioselective C(4)-O-galloylation of a glucose derivative. core.ac.uk This was followed by a substrate-controlled galloylation at the more reactive primary C(6)-OH, demonstrating a sequential, one-pot procedure for introducing two galloyl groups at specific positions without the need for extensive protecting group manipulation. core.ac.uk Such approaches are crucial for the efficient total synthesis of complex natural tannins. core.ac.uk

The inherent reactivity of the glucose hydroxyls can also be exploited. The primary hydroxyl at the C-6 position is generally the most reactive, followed by the C-3 hydroxyl, making them more accessible to acylation under certain conditions. The development of regioselective glycosylation strategies, which tune the reactivity of different hydroxyl groups through the use of arming and disarming protecting groups, further illustrates the chemical principles applied to control reaction sites on a sugar scaffold. nih.gov

Table 1: Summary of Regioselective Galloylation Strategies

| Strategy | Description | Key Features | Target Positions | Citations |

| Protecting Group Manipulation | Involves temporarily blocking specific hydroxyl groups with chemical moieties to direct acylation to the unprotected sites. | Multi-step process (protection, galloylation, deprotection); can be streamlined into one-pot procedures. | Any desired position | nih.gov |

| Catalyst-Controlled Galloylation | Utilizes a specific catalyst to direct the reaction to a particular, often less reactive, hydroxyl group. | High selectivity; can obviate complex protection schemes; enables sequential one-pot reactions. | e.g., C-4, C-6 | core.ac.uk |

| Inherent Reactivity Exploitation | Leverages the natural differences in reactivity among the hydroxyl groups (e.g., C-6 is most reactive). | Simpler reaction conditions; often the first step in a more complex synthesis. | Primarily C-6 | core.ac.uk |

Synthetic Routes to Tri-O-galloyl-D-glucose Isomers

The synthesis of specific trigalloyl-D-glucose isomers, such as 1,4,6-tri-O-galloyl-β-D-glucopyranose and 1,2,3-tri-O-galloyl-α-D-glucopyranose, showcases the application of regioselective strategies. These syntheses typically start with commercially available D-glucose and a protected form of gallic acid. nih.gov

Synthesis of 1,4,6-Tri-O-galloyl-β-D-glucopyranose: The total synthesis of this isomer has been reported as part of efforts to verify the structure of natural products. acs.org A reported synthesis of the related di-O- and tri-O-galloyl-d-glucosides 1 and 2 (1,6-di-O-galloyl-β-d-glucopyranose and 1,4,6-tri-O-galloyl-β-d-glucopyranose, respectively) started from 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose. nih.govresearchgate.net The process involved:

Reaction with a protected gallic acid chloride (BnG-Cl) in pyridine.

Followed by hydrogenation to remove the benzyl (B1604629) protecting groups from the galloyl moieties.

This process yields a mixture of products, from which the desired 1,4,6-isomer must be separated and purified. nih.gov

Synthesis of 1,2,3-Tri-O-galloyl-α-D-glucopyranose: This isomer was synthesized for the first time as part of a study on the antitumor activity of galloyl glucosides. nih.gov The synthetic route began with 1-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside and involved several key transformations:

Esterification of the free hydroxyls at C-2 and C-3 with a protected gallic acid chloride.

Removal of the benzylidene protecting group to free the hydroxyls at C-4 and C-6.

A subsequent galloylation step.

Finally, catalytic hydrogenation to remove the benzyl protecting groups from the gallic acid moieties. nih.gov Another approach started from 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, which was converted to an intermediate that was then reacted with benzylated gallic acid chloride (BnG-Cl) in pyridine, followed by hydrogenation to yield the target compound among other isomers. nih.gov

Table 2: Example Synthetic Routes for Tri-O-galloyl-D-glucose Isomers

| Target Isomer | Starting Material (Example) | Key Reagents/Steps | Citations |

| 1,4,6-Tri-O-galloyl-β-D-glucopyranose | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose | 1. Tri-O-benzyl-galloyl chloride (BnG-Cl), Pyridine2. Catalytic Hydrogenation (H₂, Pd-C) | nih.govacs.org |

| 1,2,3-Tri-O-galloyl-α-D-glucopyranose | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose | 1. Conversion to an anomeric mixture of 4,6-O-benzylidene-D-glucopyranose.2. BnG-Cl, Pyridine3. Catalytic Hydrogenation (H₂, Pd-C) | nih.gov |

Development of Synthetic Derivatives and Unnatural Gallotannins for Structure-Activity Exploration

To investigate how molecular structure influences biological function, researchers design and synthesize "unnatural" gallotannins. mdpi.comsciforum.net These are analogues of natural compounds like 2,4,6-Tri-O-galloyl-D-glucose that have been systematically altered. Modifications can include changing the polyol core, varying the number and position of galloyl groups, or altering the galloyl group itself. mdpi.comjst.go.jpresearchgate.net

The goal of these studies is to establish a clear structure-activity relationship (SAR). For example, by comparing the antioxidant or α-glucosidase inhibitory activities of a series of synthetic gallotannin derivatives, scientists can determine which structural features are essential for a given biological effect. jst.go.jp It has been found that antioxidant activity often increases in direct proportion to the number of galloyl units attached to the core. jst.go.jp However, other activities, such as the inhibition of rat intestinal α-glucosidase, are affected not just by the number but also by the specific spatial arrangement (configuration) of the galloyl units, indicating a more complex relationship. jst.go.jp

Examples of this approach include:

Varying the Polyol Core: A series of new unnatural gallotannins have been synthesized using sugar cores such as D-lyxose, D-ribose, L-rhamnose, and D-mannose to study their antioxidant and antimicrobial effects. mdpi.comencyclopedia.pub

Modifying the Glucose Scaffold: In a study to enhance the insulin-mimetic properties of penta-O-galloyl-D-glucopyranose (PGG), researchers found that the galloyl group at the C-6 position was not essential for activity. This led to the development of a new synthetic method to create derivatives modified at the C-6 position. The resulting compound, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose, exhibited significantly higher glucose transport stimulatory activity than the parent compound. researchgate.net

Comparing Glycosylated Derivatives: The biological properties of synthetic gallotannins are often compared to simpler alkyl gallates to understand the contribution of the carbohydrate moiety. sciforum.net Combining the phenolic galloyl group with a sugar is believed to improve solubility and biocompatibility. sciforum.net

These investigations demonstrate that the targeted synthesis of unnatural gallotannins is a powerful tool for optimizing the biological and pharmacological properties of this class of compounds. mdpi.comresearchgate.net

Table 3: Examples of Synthetic Gallotannin Derivatives and Their Studied Activities

| Derivative Class | Core Structure(s) | Modification Type | Investigated Activities | Citations |

| Unnatural Gallotannins | D-Lyxose, D-Ribose, L-Rhamnose, D-Mannose, D-Fructose | Change of polyol core | Antioxidant, Antimicrobial, Antibiofilm | mdpi.comencyclopedia.pub |

| Unnatural Gallotannins | 1,5-Anhydroalditol, Inositol | Change of polyol core | Antioxidant, α-Glucosidase Inhibition | jst.go.jp |

| Modified PGG Analogue | D-Glucose | Substitution at C-6 position (e.g., with chlorine) | Glucose Transport Stimulation (Antidiabetic) | researchgate.net |

| Methylated Galloyl Glucosides | Methyl α-D-glucopyranoside | Anomeric methylation | Antitumor | nih.gov |

Structure Activity Relationship Sar Studies of Galloylglucoses

Impact of Galloylation Degree on Biological Activities

The degree of galloylation, or the number of galloyl groups attached to the glucose core, is a critical factor influencing the biological activities of galloylglucoses. Generally, an increase in the number of galloyl units correlates with enhanced bioactivity, although an optimal number may exist for specific effects. tandfonline.complos.orgnih.gov

For instance, studies on the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, have shown that the inhibitory activity increases with the number of galloyl groups. tandfonline.com Penta-O-galloyl-β-D-glucose, with five galloyl groups, has demonstrated the highest inhibitory activity in some studies. tandfonline.comnih.gov Similarly, the antioxidant activity of galloylglucoses has been observed to be proportional to the number of galloyl moieties. mdpi.comfrontiersin.org This is attributed to the increased number of phenolic hydroxyl groups, which are potent radical scavengers. frontiersin.org

In the context of antimicrobial activity, the relationship is more complex. While some studies suggest that the degree of galloylation does not significantly affect antibacterial activities against certain strains, other research indicates that an optimal number of galloyl groups, typically between six and seven, confers the best antibacterial effects. asm.orgresearchgate.net Research on anti-influenza virus activity also suggests that the number of galloyl substituents is crucial, with tetra-galloyl-glucoses showing potent inhibition of the virus's hemagglutinin (HA) protein. plos.org

Below is a table summarizing the impact of the degree of galloylation on various biological activities based on several studies.

| Biological Activity | Effect of Increasing Galloylation | References |

| α-Glucosidase Inhibition | Generally increases | tandfonline.comnih.gov |

| Antioxidant Activity | Increases proportionally | mdpi.comfrontiersin.org |

| Antibacterial Activity | Optimal activity at 6-7 galloyl groups | asm.orgresearchgate.net |

| Anti-influenza Virus Activity | Dependent on the number of galloyl groups, with tetra-galloyl showing high activity | plos.org |

Influence of Galloyl Moiety Positional Isomerism on Efficacy (e.g., C-2 position for α-glucosidase inhibition)

The specific positions of the galloyl groups on the glucose core significantly impact the biological efficacy of galloylglucoses. This positional isomerism can lead to substantial differences in activity, even among compounds with the same number of galloyl groups. mdpi.com

A prominent example is the inhibition of α-glucosidase. Research has consistently shown that the presence of a galloyl group at the C-2 position of the glucose core is particularly important for strong inhibitory activity. mdpi.com Conversely, galloylation at the C-4 position has been shown to decrease this activity. mdpi.com For instance, a study comparing tri-galloylated analogs found that the compound lacking a galloyl unit at the C-4 position exhibited stronger inhibitory activity than its isomers. mdpi.com Another study highlighted that di-galloylated analogs with a galloyl unit at the C-2 position were more potent inhibitors than those without. mdpi.com

The positioning of galloyl groups also influences other biological effects. For example, in the context of anti-influenza virus activity, the ability of polygalloyl-glucoses to interact with conserved regions of the hemagglutinin protein is dependent on the spatial arrangement of the galloyl substituents. plos.org

The following table illustrates the influence of galloyl group position on α-glucosidase inhibitory activity.

| Galloyl Group Position | Effect on α-Glucosidase Inhibition | References |

| C-2 | Significantly increases activity | mdpi.com |

| C-4 | Decreases activity | mdpi.com |

Role of Glucose Core Conformation and Anomerism (α- and β-anomers) in Bioactivity

The conformation of the central glucose core and its anomeric configuration (whether the substituent at the anomeric carbon, C-1, is in the α or β position) are crucial determinants of the biological activity of galloylglucoses. utu.finih.gov

The hydrophobicity of hydrolysable tannins, which can influence their interaction with biological membranes and proteins, is affected by the conformation of the glucopyranose core. utu.fi Studies have shown that ellagitannins with a ¹C₄ glucose core conformation generally exhibit higher hydrophobicity than those with a ⁴C₁ conformation. utu.fi While galloylglucoses are generally more hydrophobic than ellagitannins, the underlying principle of conformational influence remains relevant. utu.fisemanticscholar.org

Anomerism also plays a significant role. For C-glycosidic ellagitannins, the α-anomer has been found to be more hydrophobic than the corresponding β-anomer. utu.fi The stability of complexes formed between glucopyranose derivatives and other molecules can be significantly influenced by the anomeric configuration, with complexes of β-anomers often being more stable due to the formation of extensive hydrogen-bond networks. nih.gov This suggests that the anomeric form of a galloylglucose could affect its binding affinity to target enzymes and receptors. nih.gov

In molecular docking studies of α-glucosidase inhibition, both α- and β-anomers of penta-O-galloyl-D-glucoside were found to be active, but they interacted with the enzyme's active site in slightly different ways, forming a different number of hydrogen bonds with various amino acid residues. nih.gov

Modifications of the Glucose Core (e.g., C-6 position) and Galloyl Groups on Bioactivity

Modifications of the Glucose Core:

The C-6 position of the glucose core has been identified as a site where modifications can be made without abolishing biological activity, and in some cases, even enhancing it. nih.govresearchgate.net This is because the hydroxyl group at the C-6 position is often not critically involved in the binding interactions with certain transporters and enzymes. nih.gov For instance, attaching various functional groups to the C-6 position of glucose has been explored as a strategy to improve the selectivity and cytotoxicity of anti-cancer agents by targeting glucose transporters (GLUTs) that are overexpressed in cancer cells. nih.govresearchgate.net Studies have shown that C-6-glucose conjugates can retain substrate specificity for GLUT1 and in some cases exhibit even higher affinity than unmodified D-glucose. researchgate.net

Modifications of the Galloyl Groups:

The galloyl groups themselves can be modified, which in turn affects the bioactivity of the parent molecule. For example, the formation of depside bonds, where an additional galloyl unit is attached to one of the existing galloyl groups, is a common natural modification. The position of these depsidic linkages can influence the molecule's properties. mdpi.com Furthermore, methylation of the hydroxyl groups on the galloyl moieties has been shown to be important, with some synthesized methyl derivatives of galloylglucoses demonstrating strong inhibitory effects on the proliferation of human cancer cell lines. researchgate.net

The table below provides examples of how modifications to the glucose core and galloyl groups can impact bioactivity.

| Modification | Impact on Bioactivity | References |

| Attachment of functional groups at C-6 of glucose | Can enhance selectivity and affinity for glucose transporters | nih.govresearchgate.net |

| Methylation of galloyl groups | Can increase anti-cancer activity | researchgate.net |

Computational and Theoretical Approaches in Galloylglucose Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to identify potential protein targets for a given compound and to estimate the strength of their interaction, often expressed as a binding affinity or docking score. In the research of 2,4,6-Tri-O-galloyl-D-glucose and its isomers, molecular docking has been instrumental in elucidating their potential mechanisms of action by identifying key molecular targets.

Studies have shown that various isomers of trigalloylglucose and tetragalloylglucose, including the 2,4,6-trigalloylglucose isomer, exhibit significant binding affinities to several enzymes. For instance, in a study investigating the inhibitory effects of compounds from water caltrop (B1311787) husk on α-glycosidase, an enzyme relevant to diabetes, molecular docking results revealed that trigalloylglucose and tetragalloylglucose isomers bind effectively to the enzyme. mdpi.com The absolute value of the affinity energy for these compounds was greater than 10, indicating a strong and favorable interaction. mdpi.com

Further research on different plant extracts has identified other potential targets for galloylglucose derivatives. For example, 1,2,6-Trigalloylglucose from Punica granatum (pomegranate) demonstrated the best molecular docking scores against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net This suggests a potential role for this compound in anti-inflammatory processes. researchgate.net Similarly, in a study on Rhus chinensis fruits, 1,2,6-trigalloyl-beta-d-glucose was identified as an inhibitor of AKT1, a key protein in cell signaling pathways. mdpi.com

The binding interactions at the molecular level are crucial for understanding the inhibitory mechanism. Docking analyses have revealed that these compounds can interact with key amino acid residues within the active sites of their target proteins. For 1,3,6-trigalloylglucose, docking studies with human intestinal maltase-glucoamylase (an α-glucosidase) showed a favorable docking score and significant anchoring at the -1 and +1 subsites of the target protein through an extended hydrogen bond network. mdpi.com

The following table summarizes the findings from various molecular docking studies on trigalloylglucose isomers, highlighting the identified protein targets and the observed binding affinities.

| Galloylglucose Isomer | Protein Target | Predicted Binding Affinity/Score | Source Plant/Context | Reference |

|---|---|---|---|---|

| 1,2,6-Trigalloylglucose | α-Glycosidase | Affinity Energy > 10 | Water Caltrop (Trapa quadrispinosa) Husk | mdpi.com |

| 1,2,6-Trigalloylglucose | Cyclooxygenase-2 (COX-2) | Highest among tested phytochemicals | Punica granatum (Pomegranate) | researchgate.net |

| 1,2,6-trigalloyl-beta-d-glucose | AKT1 | Identified as an inhibitor | Rhus chinensis Fruits | mdpi.com |

| 1,3,6-Trigalloylglucose | Human Intestinal Maltase-Glucoamylase | -7.3 kCal/mol | Chrozophora oblongifolia | mdpi.com |

| 1,2,3,6-tetragalloylglucose | Anti-complement activity | IC50 of 34 μM | Juglans mandshurica | jst.go.jp |

| 1,2,3,6-tetra-O-galloyl-β-D-glucose (TGG) | SARS-CoV-2 Mpro and PLpro | IC50 values from 1.33 to 27.37 μM | Chebulae Fructus | frontiersin.org |

Network Pharmacology Analysis for Systemic Mechanism Elucidation and Target Prediction

Network pharmacology is an emerging discipline that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases from a network perspective. This approach is particularly valuable for studying natural products with multiple components and multiple targets, such as extracts containing this compound and its isomers. It allows for the prediction of potential targets and the elucidation of the systemic mechanisms of action.

Several studies have utilized network pharmacology to investigate the therapeutic potential of plant extracts rich in galloylglucoses. For example, a network pharmacology study on Rhus chinensis fruits, which contain 1,2,6-trigalloyl-beta-d-glucose, identified key targets and pathways related to its inhibitory effects on osteoclastogenesis. mdpi.com The analysis revealed that critical targets like AKT1 and MAPK1 were involved in signaling pathways such as PI3K-Akt and MAPK. mdpi.com This suggests that the therapeutic effects of the extract are a result of modulating a network of interconnected biological processes.

In another study on Penthorum chinense, network pharmacology analysis was used to explore its anti-liver fibrosis effects. nih.gov The analysis constructed a compound-target network, which indicated that flavonoids and phenols, likely including galloylglucose derivatives, have a high correlation with genes associated with liver fibrosis. nih.gov The study identified the HIF-1 signaling pathway as a key player in the therapeutic mechanism. nih.gov

Network pharmacology approaches often involve several steps: identifying the chemical constituents of the extract, predicting the targets of these compounds using databases, identifying disease-related genes, and then constructing and analyzing the interaction networks. This allows for a holistic understanding of how the various compounds in an extract work together to achieve a therapeutic effect.

The table below presents a summary of network pharmacology studies that have implicated galloylglucose compounds in the modulation of various biological pathways and the prediction of their molecular targets.

| Compound/Plant Extract | Predicted Key Targets | Implicated Signaling Pathways | Therapeutic Area | Reference |

|---|---|---|---|---|

| 1,2,6-trigalloyl-beta-d-glucose (in Rhus chinensis) | AKT1, MAPK1 | PI3K-Akt, MAPK | Osteoclastogenesis Inhibition | mdpi.com |

| Galloylglucoses (in Penthorum chinense) | Not explicitly listed | HIF-1 signaling pathway | Anti-Liver Fibrosis | nih.gov |

| Changweiqing (containing galloylglucose derivatives) | CDKN2A (keg target) | Cell cycle, p53 signaling, FoxO signaling | Colorectal Cancer | nih.gov |

| β-PGG (1,2,3,4,6-Pentagalloyl-β-D-glucose) | Hub genes in cell cycle and apoptosis | p53 signaling pathway | Gastric Cancer | nih.gov |

Ecological and Biotechnological Significance of Galloylglucoses

Role in Plant Defense Mechanisms and Herbivore Interaction

Galloylglucoses, a class of hydrolyzable tannins, are pivotal to the chemical defense systems of many plants. mdpi.com These compounds are synthesized by plants as a protective measure against a wide array of biological threats, including microbial pathogens and herbivores. mdpi.comapsnet.org Their defensive function stems from their ability to act as a chemical barrier, deterring the colonization of plant tissues by microorganisms and dissuading insects and larger herbivores from feeding. mdpi.comapsnet.org

The distribution and concentration of galloylglucoses within a plant are often strategically allocated to the parts that are most valuable for survival and reproduction, and consequently, most vulnerable to attack. nih.gov For instance, high concentrations of tannins, including galloylglucoses, are often found in young, developing leaves and reproductive organs like pistils to protect them from insect herbivores. nih.govutu.fi Similarly, roots may accumulate these compounds to fend off soilborne pathogens. nih.gov The accumulation of these phenolic compounds is a well-documented plant defense response, induced by pathogen attack. apsnet.org

Galloylglucoses are considered natural defense compounds against herbivores due to their ability to interact extensively with proteins, which can impact the 'mouthfeel' and digestibility of the plant material for the herbivore. maxapress.commaxapress.com Research on various plant species has highlighted the defensive roles of these compounds. In a study on Geranium sylvaticum, it was found that leaves and pistils, which contained high levels of ellagitannins (derived from galloylglucoses), showed significant pro-oxidant activity, a mechanism that can be detrimental to herbivores. nih.gov The induction of hydrolyzable tannin defenses has been observed in plants like evening primroses, which can rapidly increase production when needed. utu.fi

The biosynthesis of galloylglucoses is a dynamic process. As biosynthetic precursors to more complex ellagitannins, their concentrations can fluctuate. utu.fi Typically, the highest levels are found in very young leaves, and their concentrations tend to decline as they are converted into other tannins or as the leaf matures. utu.fi

| Plant Species | Organ/Tissue | Defensive Role | Research Finding |

| Geranium sylvaticum | Leaves, Pistils | Protection against insect herbivores. nih.gov | High concentrations of tannins contribute to pro-oxidant activity, deterring herbivores. nih.gov |

| Geranium sylvaticum | Roots | Protection against soil pathogens. nih.gov | High accumulation of tannins, including proanthocyanidins (B150500) and ellagitannins. nih.gov |

| Strawberry (Fragaria x ananassa) | Leaves | Induction of resistance against pathogens. apsnet.orgoup.com | An ellagitannin derived from galloylglucose was identified as a defense molecule inducing pathogen resistance. apsnet.orgoup.com |

| Various woody plants | Young Leaves | General defense against herbivores. utu.fi | Accumulate high levels of hydrolyzable tannins which decline as the leaf matures. utu.fi |

| Tea (Camellia sinensis) | Shoots | Natural defense against herbivores. maxapress.commaxapress.com | Galloylglucoses interact with proteins, affecting mouthfeel and deterring feeding. maxapress.commaxapress.com |

Biotechnological Production and Engineering of Galloylglucoses

The intricate biosynthetic pathway of galloylglucoses presents multiple opportunities for biotechnological production and metabolic engineering. The goal of such engineering is often to enhance the production of these valuable compounds for various applications or to bolster a plant's natural defenses. core.ac.uk

The biosynthesis of galloylglucoses begins with the esterification of gallic acid and UDP-glucose to form 1-O-galloyl-β-D-glucose, also known as β-glucogallin. utu.fiactahort.org This initial step is catalyzed by a UDP-glucosyltransferase (UGT). researchgate.net β-glucogallin then serves as the primary acyl donor for subsequent galloylation steps, where additional galloyl groups are added in a position-specific manner to the glucose core. utu.firesearchgate.net This sequential addition, catalyzed by a series of specific acyltransferases, leads to the formation of di-, tri-, tetra-, and ultimately 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), which is a key precursor for more complex gallotannins and ellagitannins. utu.fiactahort.orgresearchgate.net For instance, the formation of 1,6-di-O-galloyl-β-D-glucose requires two molecules of β-glucogallin, one acting as the galloyl donor and the other as the acceptor. utu.fi The synthesis of 1,2,6-tri-O-galloyl-β-D-glucose follows, utilizing 1,6-di-O-galloyl-β-D-glucose. utu.fi

Metabolic engineering aims to modify this pathway by introducing new genes or altering the expression of endogenous ones. core.ac.uk For example, transcription factors that regulate genes within the shikimate and phenylpropanoid pathways, which provide the necessary precursors like gallic acid, can be targeted. oup.com Overexpression of a Myb transcription factor in pomegranate hairy roots and Arabidopsis thaliana has been shown to alter the flux through these pathways, affecting the production of phenolic compounds. oup.com

Another approach is the use of plant tissue cultures for controlled production. Adventitious root cultures of Rhus javanica have been successfully used to produce large quantities of galloylglucoses. researchgate.net The production in these culture systems can be optimized by adjusting medium components and culture conditions, such as light exposure. researchgate.net

The identification and characterization of the key enzymes in the biosynthetic pathway are crucial for successful engineering. Enzymes like glucosyltransferases (e.g., from the UGT84A family) and serine carboxypeptidase-like (SCPL) acyltransferases are key targets. oup.comresearchgate.netmdpi.com For example, SCPL enzymes have been shown to catalyze the galloylation steps using β-glucogallin as the acyl donor in strawberry. oup.com By manipulating the expression of these enzyme-encoding genes, it is possible to increase the accumulation of specific galloylglucoses, such as trigalloylglucose, in plants.

| Enzyme Family | Specific Enzyme/Gene | Role in Biosynthesis | Organism Studied |

| UDP-glucosyltransferase (UGT) | UGT84A family | Catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. researchgate.netmdpi.com | Quercus robur (Oak), Punica granatum (Pomegranate), Juglans regia (Walnut) oup.commdpi.com |

| Acyltransferase (Galloyltransferase) | Serine Carboxypeptidase-Like (SCPL) | Catalyzes the sequential galloylation of the glucose core using β-glucogallin as an acyl donor to form di-, tri-, tetra-, and pentagalloylglucose (B1669849). oup.comutu.fi | Fragaria x ananassa (Strawberry), Rhus typhina (Staghorn Sumac) oup.comutu.fi |

| Transcription Factor (Myb family) | PgMyb308-like | Regulates genes in the shikimate and phenolic metabolic pathways, influencing precursor supply. oup.com | Punica granatum (Pomegranate), Arabidopsis thaliana oup.com |

| Biotechnological Approach | Method | Target/Organism | Outcome |

| Metabolic Engineering | Overexpression of a Myb transcription factor (PgMyb308-like). oup.com | Pomegranate (Punica granatum) hairy roots and Arabidopsis thaliana. oup.com | Repressed the synthesis of hydrolyzable tannins while enhancing lignin (B12514952) production. oup.com |

| Plant Tissue Culture | Adventitious root cultures. researchgate.net | Rhus javanica. researchgate.net | Production of large amounts of galloylglucoses. researchgate.net |

| Metabolic Engineering | Introduction of a stilbene (B7821643) synthase gene. core.ac.uk | Strawberry (Fragaria x ananassa). core.ac.uk | Modified the phenolic metabolism, leading to the accumulation of novel phenylpropanoid glycosides. core.ac.uk |

| Gene Identification & Characterization | Transcriptome analysis to identify key biosynthetic genes (UGTs, SCPLs). oup.commdpi.com | Strawberry (Fragaria x ananassa), Tea (Camellia sinensis). oup.commdpi.com | Identified genes controlling the synthesis of hydrolyzable tannins, providing targets for future engineering. oup.commdpi.com |

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Metabolic Pathways Specific to 2,4,6-Tri-O-galloyl-D-glucose

While the general metabolism of gallotannins is partially understood, the precise metabolic fate of this compound remains to be fully elucidated. It is generally accepted that hydrolyzable tannins are metabolized by gut microbiota. nih.gov The initial step involves the hydrolysis of ester bonds by enzymes like tannase, which breaks down the molecule into its core components: D-glucose and gallic acid. wikipedia.orgfrontiersin.org Subsequently, gallic acid can be decarboxylated to form pyrogallol. frontiersin.org These smaller phenolic compounds can be absorbed and may undergo further biotransformation before entering systemic circulation, with some metabolites eventually entering the Krebs cycle. frontiersin.org

Future research must focus on identifying the specific enzymes and gut microbial strains responsible for the degradation of this particular isomer. It is crucial to determine whether the galloyl substitution pattern at the 2, 4, and 6 positions influences the rate and pathway of hydrolysis compared to other isomers. Advanced studies should aim to map the complete metabolic journey, from ingestion to excretion, identifying all intermediate metabolites and their pharmacokinetic profiles.

| Metabolic Step | General Reactants | Key Enzymes/Mediators | General Products |

| Initial Hydrolysis | Gallotannins, Water | Tannase, Gut Microbiota | Gallic Acid, Glucose |

| Decarboxylation | Gallic Acid | Gallic Acid Decarboxylase | Pyrogallol |

| Ring Fission & Further Degradation | Pyrogallol, Phloroglucinol | Dioxygenases, Hydrolases, Reductases | Acetate (B1210297), Butyrate, Pyruvic Acid |

Advanced Structural Characterization of Novel Isomers and Derivatives

The precise arrangement of galloyl groups on the glucose core is critical to the biological activity of galloylglucoses. smolecule.com While various isomers of tri-O-galloyl-D-glucose, such as the 1,3,6- and 1,2,3- isomers, have been identified, a comprehensive exploration for novel isomers and derivatives of this compound is warranted. smolecule.com Future work should involve the synthesis of "unnatural" gallotannins, potentially by altering the carbohydrate core or the phenolic acid moiety, to create novel derivatives with enhanced or specific activities. frontiersin.orgnih.gov

Advanced analytical techniques are paramount for this endeavor. The isolation and characterization of these new molecules will require a combination of high-performance liquid chromatography (HPLC) with sophisticated detection methods like mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy for unambiguous structural confirmation. rsc.orgresearchgate.net These studies will not only expand the library of known gallotannins but also provide deeper insights into structure-activity relationships.

In-depth Mechanistic Studies Across Diverse Biological Systems

Gallotannins are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic effects. nih.govmaxapress.com However, the specific molecular mechanisms of this compound are not well-defined. Preliminary research on similar compounds suggests that their effects stem from the ability to interact with proteins and modulate key cellular signaling pathways. nih.govresearchgate.net For example, the galloyl groups can form hydrophobic associations with amino acid side chains, potentially inhibiting enzyme activity. researchgate.net The anti-inflammatory action of some gallotannins has been linked to the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov

Future in-depth mechanistic studies should be conducted across a variety of biological systems. This includes investigating its effect on cancer cell proliferation and apoptosis, its ability to modulate immune responses in inflammatory models, and its potential to interfere with microbial processes like biofilm formation. nih.gov Identifying the direct molecular targets and downstream signaling cascades affected by this compound is essential for validating its therapeutic potential.

| Reported Activity of Similar Gallotannins | Potential Molecular Mechanism | Reference Compound(s) |

| Anti-inflammatory | Inhibition of NF-κB pathway | Corilagin nih.gov |

| Skin Whitening / Hyperpigmentation | Non-covalent inhibition of tyrosinase | 1,3,6-Tri-O-galloyl-beta-D-glucose medchemexpress.com |

| Antidiabetic | Stimulation of glucose transport, suppression of adipocyte differentiation | Pentagalloylglucose (B1669849) (PGG) frontiersin.org |

| Antimicrobial | Iron chelation, disruption of outer membrane | General Gallotannins nih.gov |

Development of Targeted Delivery Systems for Enhanced Efficacy in Preclinical Models

A significant hurdle for the clinical application of many polyphenols, including gallotannins, is their poor bioavailability, which is often limited by low lipid solubility and extensive metabolism. mdpi.comasiapharmaceutics.info To overcome these challenges, the development of targeted delivery systems is a critical area of future research.

Novel drug delivery platforms, particularly nanoparticle-based systems, have shown promise for improving the stability and therapeutic efficacy of tannins. mdpi.comasiapharmaceutics.info Strategies include encapsulation in organic nanoparticles, formulation with metallic nanoparticles (e.g., gold or iron), or coating protein-based nanoparticles (e.g., zein). mdpi.commdpi.comnih.gov These nanocarriers can protect the compound from degradation, improve its pharmacokinetic profile, and potentially facilitate targeted delivery to specific tissues, such as tumors or sites of inflammation. mdpi.comacs.org Research should focus on designing and testing such systems specifically for this compound in relevant preclinical animal models.

Exploration of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other bioactive compounds. Plant extracts often exhibit greater activity than their isolated constituents, suggesting synergistic interactions. Research has shown that tannic acid can act synergistically with conventional chemotherapeutic drugs like Paclitaxel, improving their anticancer effects. mdpi.com

Future studies should systematically screen for synergistic or additive effects between this compound and other compounds. This could include other natural polyphenols, vitamins, or established pharmaceutical agents. Such combination therapies could allow for lower effective doses, potentially reducing side effects and overcoming drug resistance mechanisms.

Biosynthesis Engineering for Sustainable Production

The natural abundance of specific gallotannin isomers can be low, making their extraction and purification for research or commercial purposes difficult and costly. nih.gov Metabolic engineering offers a promising alternative for sustainable and scalable production. The biosynthetic pathway for gallotannins begins with gallic acid and UDP-glucose, which are converted to the key intermediate β-glucogallin (1-O-galloyl-β-D-glucose). nih.govnih.gov A series of galloyltransferase enzymes then catalyze the subsequent galloylation steps. nih.govresearchgate.net

A primary goal for future research is to identify, isolate, and characterize the specific galloyltransferases responsible for adding galloyl groups to the 2, 4, and 6 positions of the glucose core. Once identified, the genes encoding these enzymes could be introduced into a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae, to establish a fermentation-based production platform. researchgate.netdtu.dk This would enable the reliable and cost-effective synthesis of pure this compound.

Application of Omics Technologies in Galloylglucose Research

The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) will be instrumental in advancing our understanding of this compound. tamu.edu These high-throughput approaches can provide a holistic view of both its biosynthesis in plants and its biological effects in target organisms.

Genomics and Transcriptomics can be used to identify the genes and regulatory networks involved in the biosynthesis of gallotannins in plants. mdpi.com

Proteomics can identify the specific proteins that bind to this compound, helping to elucidate its mechanism of action.

Metabolomics can be used to track the metabolic fate of the compound in vivo and to analyze the global changes in the metabolome of cells or organisms upon treatment, revealing its impact on various metabolic pathways. youtube.com

Integrating these multi-omics datasets will provide a comprehensive understanding of this compound, accelerating its development from a natural compound to a potential therapeutic agent.

Q & A

Q. What are the primary methods for isolating 2,4,6-Tri-O-galloyl-D-glucose from plant matrices?

Isolation typically involves sequential extraction with ethanol-water mixtures (e.g., 70% ethanol) to solubilize polar gallotannins, followed by liquid-liquid partitioning using solvents like ethyl acetate. Subsequent purification employs chromatographic techniques such as preparative HPLC or column chromatography with Sephadex LH-20, which selectively retains polyphenolic compounds . For structural confirmation, fractions are analyzed via TLC (using gallic acid as a reference) and compared with published NMR profiles of galloylated glucose derivatives .

Q. How is the structural identity of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining substitution patterns. Key analyses include:

- 1H NMR : Identifies aromatic protons from galloyl groups (δ 6.8–7.2 ppm) and anomeric protons (δ 4.5–5.5 ppm).

- 13C NMR : Detects carbonyl carbons (δ 165–170 ppm) and glucose backbone carbons.

- 2D NMR (HSQC, HMBC) : Confirms galloyl-glucose linkages by correlating proton and carbon shifts.

Mass spectrometry (HRMS or MALDI-TOF) provides molecular weight validation (expected [M-H]⁻ ion at m/z 634.3 for C27H24O18) and fragmentation patterns to distinguish positional isomers .

Advanced Research Questions

Q. What enzymatic strategies are used to synthesize this compound derivatives?

β-Glucogallin-dependent galloyltransferases catalyze sequential galloylation of glucose. Experimental protocols involve:

- Substrate preparation : β-Glucogallin (activated galloyl donor) and glucose derivatives.

- Enzyme assays : Incubation under buffered conditions (pH 5–7) with UDP-glucose to stabilize intermediates.

- Product monitoring : TLC or HPLC-MS tracks reaction progress, distinguishing intermediates (e.g., mono-/digalloyl-glucose) from the final trigalloylated product . Challenges include optimizing enzyme specificity to avoid off-target galloylation at non-canonical positions (e.g., 1,3,6 vs. 2,4,6).

Q. How can researchers address isomerization or degradation during storage of this compound?

Isomerization (e.g., acyl migration) is minimized by:

- Storage conditions : Lyophilized samples stored at −80°C in amber vials to prevent light/heat-induced degradation.

- pH control : Buffered solutions (pH 4–6) reduce hydrolysis of ester bonds.

- Stability assays : Periodic HPLC analysis quantifies degradation products (e.g., free gallic acid) to adjust storage protocols .

Q. What analytical methods resolve positional isomers in galloylated glucose derivatives?

Differentiating isomers (e.g., 2,4,6 vs. 1,3,6 substitution) requires:

- Tandem MS/MS : Fragmentation patterns reveal galloyl group positions. For example, loss of gallic acid (152 Da) from specific glucose carbons.

- NOESY NMR : Spatial correlations between glucose protons and galloyl aromatic protons identify substitution sites.

- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA) improves separation of diastereomers .

Q. How is the biological activity of this compound evaluated in cancer models?

- In vitro assays : Dose-response studies in cancer cell lines (e.g., MCF-7, HepG2) using MTT or apoptosis markers (Annexin V/PI).

- Mechanistic studies : Western blotting for pathways like AMPK/mTOR (metabolic regulation) or Bax/Bcl-2 (apoptosis).

- In vivo models : Xenograft studies in mice, with compound delivery via oral gavage (10–50 mg/kg) and tumor volume monitoring. Synergistic effects with chemotherapy agents (e.g., doxorubicin) are tested using Chou-Talalay combination indices .

Methodological Challenges

Q. How do researchers optimize yields in the chemical synthesis of this compound?

Synthetic routes often face low regioselectivity. Strategies include:

- Protecting group chemistry : Temporary protection of hydroxyl groups (e.g., benzylation at C-3, C-4, C-6) before galloylation.

- Microwave-assisted synthesis : Accelerates reaction times (30–60 min vs. 24 hr) and improves galloyl coupling efficiency.

- Catalysis : DMAP (4-dimethylaminopyridine) enhances acylation rates in DMF solvent systems. Post-synthesis, deprotection with Pd/C/H₂ yields the target compound .

Q. What computational tools predict the interaction of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Models binding to enzymes like α-glucosidase or topoisomerase II.

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate galloylation patterns with bioactivity (e.g., IC50 values) to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.